Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2
Description
Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is a complex biotinylated peptide compound. It consists of a biotin moiety attached to a pentapeptide sequence, which is further linked to a peptide sequence derived from the Antennapedia homeodomain. This compound is primarily used in scientific research for its ability to facilitate the study of protein interactions and cellular processes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H190N38O22S2.C2HF3O2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120;3-2(4,5)1(6)7/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179);(H,6,7)/b81-41-;/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZHXRRZAUKNIM-NSWJEJDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H191F3N38O24S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2683.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of amino acids using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The biotin moiety is then conjugated to the pentapeptide sequence using biotinylation reagents like biotin-PEG2-NHS.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to streamline the synthesis, ensuring consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions are less common but can occur under specific conditions, particularly involving disulfide bonds.
Substitution: Substitution reactions can occur at various amino acid residues, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Reduced disulfide bonds.
Substitution: Various substituted amino acids depending on the reaction conditions.
Scientific Research Applications
Protein Interaction Studies
One of the primary applications of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is in the study of protein interactions. The biotin moiety allows for high-affinity binding to streptavidin or avidin, enabling researchers to isolate and study proteins of interest in complex biological systems. This property is particularly beneficial for:
- Pull-down assays : Utilizing the biotin-streptavidin interaction to capture target proteins from cell lysates.
- Immunoassays : Incorporating the compound in enzyme-linked immunosorbent assays (ELISA) to detect specific proteins.
Cellular Uptake and Delivery Systems
The peptide sequence derived from the Antennapedia homeodomain enhances cellular uptake, making this compound an effective vehicle for delivering therapeutic agents into cells. This application is crucial for:
- Gene therapy : Facilitating the delivery of plasmids or RNA molecules into target cells.
- Drug delivery : Enhancing the intracellular delivery of small molecules or peptides to improve therapeutic efficacy.
Modulation of Cellular Processes
The compound can modulate various cellular processes by interacting with specific target proteins. Its mechanism involves binding to proteins that play critical roles in cellular signaling pathways, allowing researchers to investigate:
- Signal transduction : Understanding how external signals are transmitted within cells.
- Cellular responses : Studying how cells respond to different stimuli, which can inform drug development and therapeutic strategies.
Diagnostic Applications
This compound can be utilized in diagnostic applications due to its ability to bind specifically to target proteins. This includes:
- Biomarker detection : Developing assays that leverage the high-affinity binding of biotin to streptavidin for detecting disease biomarkers.
- Imaging techniques : Employing biotinylated peptides in imaging modalities to visualize specific proteins in tissues or cells.
Research on Complement Activity Modulation
Recent studies have explored the use of this compound in modulating complement activity, which is vital in immune responses. The ability to inhibit complement components can have therapeutic implications for conditions involving excessive inflammation or autoimmunity.
Case Study Example
A notable case study involved using this compound in an enzyme immunoassay (EIA) designed to measure complement component levels, demonstrating its utility in understanding immune system dynamics and potential treatments for complement-mediated diseases .
Mechanism of Action
The mechanism of action of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 involves its interaction with specific proteins. The biotin moiety binds to streptavidin or avidin with high affinity, allowing the peptide sequence to interact with its target protein. This interaction can modulate the activity of the target protein, leading to changes in cellular processes.
Molecular Targets and Pathways Involved:
Streptavidin/Avidin: The primary molecular targets are streptavidin and avidin, which are proteins with high affinity for biotin.
Target Proteins: The peptide sequence can interact with various target proteins, depending on the specific application.
Comparison with Similar Compounds
Biotinylated Peptides: Other biotinylated peptides with different amino acid sequences.
Antibody Conjugates: Antibodies conjugated to biotin or other reporter molecules.
Fluorescent Probes: Fluorescently labeled peptides or proteins used for imaging and detection.
Uniqueness: Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is unique in its specific peptide sequence, which allows for targeted interactions with specific proteins. Its high binding affinity and specificity make it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is a synthetic peptide that has garnered attention due to its potential biological activities, particularly in cellular uptake mechanisms and therapeutic applications. This article explores its biological activity, including mechanisms of action, stability, and efficacy based on diverse research findings.
Structure and Synthesis
The compound consists of a biotin moiety linked to the cell-penetrating peptide (CPP) sequence RQIKIWFQNRRMKWKK. The synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide's structure and modifications .
Cell Penetration:
The RQIKIWFQNRRMKWKK sequence is derived from the Antennapedia homeodomain and is known for its ability to facilitate cellular internalization through non-endocytic pathways. This mechanism allows the peptide to cross cellular membranes effectively, making it a valuable tool for drug delivery systems .
Biotinylation:
The biotinylation aspect enhances the compound's ability to bind to avidin or streptavidin, facilitating targeted delivery of therapeutic agents or imaging probes within biological systems .
1. Cellular Uptake Studies
Research indicates that this compound exhibits significant cellular uptake across various cell types. For example, studies have shown that this peptide can penetrate HeLa cells efficiently, with uptake being dose-dependent and influenced by factors such as temperature and membrane composition .
2. Toxicity Assessments
Toxicity evaluations reveal that the peptide maintains a favorable safety profile. In vitro studies demonstrated that at concentrations used for cellular uptake, the peptide exhibited minimal cytotoxic effects, with cell viability remaining above 80% in treated cultures .
3. Therapeutic Applications
The compound's ability to deliver biologically active molecules into cells has implications for therapeutic applications, including gene therapy and cancer treatment. Its effectiveness in mediating the internalization of larger protein cargoes has been validated in various experimental setups .
Case Studies
Case Study 1: Protein Delivery
In a study focused on protein delivery, biotinylated peptides were used to transport a therapeutic protein into cancer cells. The results indicated that the biotinylated CPP facilitated significant internalization compared to non-biotinylated counterparts, highlighting the role of biotin in enhancing cellular uptake .
Case Study 2: Inhibition of Complement Activity
Another investigation assessed the compound's effect on complement activity in hemolysis assays. The results indicated that increasing concentrations of related biotinylated peptides led to decreased levels of complement component C5a, suggesting potential applications in modulating immune responses .
Stability and Delivery
The stability of this compound is critical for its efficacy as a therapeutic agent. Studies show that modifications such as lipidation can enhance its stability and prolong its action within biological systems. Additionally, formulations involving liposomes have been explored to improve delivery efficiency and reduce systemic toxicity .
Summary Table of Findings
| Aspect | Details |
|---|---|
| Peptide Sequence | This compound |
| Mechanism | Cell-penetrating via non-endocytic pathways; biotin-mediated targeting |
| Cell Types Tested | HeLa, A431, Jurkat, MOLT-4 |
| Uptake Efficiency | Dose-dependent; significant internalization observed |
| Toxicity Profile | Minimal cytotoxicity; cell viability >80% at therapeutic concentrations |
| Applications | Gene therapy, cancer treatment, immune modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
